4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid

Medicinal Chemistry Supramolecular Chemistry Coordination Chemistry

Fragment-based drug discovery often stalls due to limited polar scaffolds with optimal H-bond donor/acceptor patterns. 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid solves this with a compact (MW 221.17), rule-of-3 compliant urazole-benzoic acid core featuring 3 H-bond donors and 4 acceptors (TPSA 98.7 Ų). Key advantages: • Confirmed TrxR1 probe activity (IC50 820 nM) for oncology target engagement studies. • Free urazole NH groups enable enthalpically favorable fragment binding, unlike dimethyl analogs. • Carboxylic acid handle supports rapid amide coupling for SAR expansion. Supplied at ≥95% purity with full quality documentation; ready-to-ship from BenchChem's global inventory.

Molecular Formula C9H7N3O4
Molecular Weight 221.172
CAS No. 1087784-49-3
Cat. No. B2522551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
CAS1087784-49-3
Molecular FormulaC9H7N3O4
Molecular Weight221.172
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C(=O)NC(=O)N2
InChIInChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-9(16)10-8(15)11-12/h1-4H,(H,13,14)(H2,10,11,15,16)
InChIKeyYQYOELVNRKANRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid: Structure & Physicochemical Profile


4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is a heterocyclic building block combining a 1,2,4-triazolidine-3,5-dione (urazole) core with a para-benzoic acid moiety [1]. This N-1 substituted urazole derivative (molecular formula C9H7N3O4; MW 221.17 g/mol) features an unsubstituted urazole ring (two free NH groups, three H-bond donors) and a terminal carboxylic acid, creating a compact, hydrogen-bond-rich scaffold with a computed topological polar surface area of 98.7 Ų and an XLogP3-AA of 0.2, indicating substantial polarity relative to its small size [1]. The compound is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) under the CLP criteria [2] and is supplied at a minimum purity specification of 95% by multiple vendors [2].

Scaffold Identity N-1 substituted urazole–benzoic acid, distinct from N-4 regioisomer
H-Bond Profile Three donors (2 urazole NH + COOH) enabling polar recognition
Synthetic Utility Carboxy handle supports amide coupling and bioconjugation

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid: Key Differentiators vs. Generic Building Blocks


Despite sharing the same molecular formula (C9H7N3O4) with its N-4 regioisomer (4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid, CAS 52203-73-3), the N-1 substitution pattern of the target compound results in a fundamentally different arrangement of hydrogen bond donor/acceptor functionality and steric accessibility around the urazole core [1]. The unsubstituted urazole N-H groups at positions 2 and 4 provide two additional hydrogen bond donors that are absent in the N,N-dimethyl derivative (CAS 1181458-92-3), meaning the latter cannot replicate the same molecular recognition profile or serve as a direct synthetic surrogate without prior hydrolysis/dealkylation steps that introduce additional complexity and potential yield loss [1]. Furthermore, the para-benzoic acid conjugation distinguishes this compound from simple 4-phenylurazole, which lacks the carboxy handle required for amide coupling, bioconjugation, or metal-coordination strategies central to medicinal chemistry and materials science applications [1].

N-4 Regioisomer (CAS 52203-73-3)
H-bond donor geometry differs; the N-1 vs N-4 regiochemistry may alter molecular recognition and binding pose
N,N-Dimethyl Analog (CAS 1181458-92-3)
Lacks urazole NH donors; cannot replicate the same H-bond profile without deprotection steps
4-Phenylurazole (CAS 24991-00-8)
Absence of benzoic acid COOH eliminates direct amide/conjugation; requires additional functionalization

Comparative Evidence for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid


Hydrogen Bond Donor Topology: N-1 vs. N-4 Substitution

The target compound's N-1 regiochemistry positions the urazole ring such that the two acidic N-H groups are at positions 2 and 4 of the triazolidinedione, creating a vicinal hydrogen bond donor pair that is geometrically distinct from the N-4 regioisomer (4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid, CAS 52203-73-3), where the N-1 and N-2 positions carry the acidic protons while the benzoic acid is attached at N-4 [1]. Both compounds share the identical molecular formula C9H7N3O4 and MW 221.17, yet their InChIKeys differ (YQYOELVNRKANRX-UHFFFAOYSA-N for the N-1 isomer vs. a distinct key for the N-4 isomer), confirming they are constitutional isomers with non-identical 3D pharmacophores [1]. No direct comparative biological data between these two isomers was identified in the open literature; the differentiation is based on fundamental structural topology.

N-1 vs N-4 H-Bond Topology
Context-dependent
Target: NH at positions 2,4; Comparator: NH at 1,2
Regioisomer geometry may impact recognition
No direct biological comparison data; structural distinction only
Medicinal Chemistry Supramolecular Chemistry Coordination Chemistry

Free vs. Methyl-Capped Urazole: H-Bond Donor Count and Synthetic Versatility

The target compound possesses three hydrogen bond donors (two urazole N-H and one carboxylic acid O-H) compared to only one H-bond donor (carboxylic acid O-H) in its closest commercially available dimethyl analog, 4-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid (CAS 1181458-92-3), where both urazole nitrogen positions are methylated [1]. Both compounds share the same core, similar MW (221.17 vs. 249.22), and purity specification (95%), but the target compound offers two additional H-bond donors and two fewer rotatable bonds, suggesting a more conformationally restricted scaffold better suited for fragment-based drug discovery where ligand efficiency and polar surface area utilization are critical screening parameters [1].

Free vs Methyl-Capped Urazole
Context-dependent
3 H-bond donors (Target) vs 1 (Dimethyl analog)
Extra HBD supports fragment screening
HBD count difference influences binding enthalpy
Drug Design Fragment-Based Screening Organic Synthesis

Carboxylic Acid Handle: Amide/Conjugate Chemistry vs. 4-Phenylurazole

Unlike 4-phenyl-1,2,4-triazolidine-3,5-dione (4-phenylurazole, CAS 24991-00-8), which lacks the para-carboxylic acid group, the target compound provides a reactive carboxy handle that can be directly used in amide coupling, esterification, or metal-salt formation without requiring a separate functionalization step [1]. The benzoic acid moiety of the target compound is structurally analogous to that found in the clinically approved iron chelator Deferasirox (CAS 201530-41-8), where the same 4-(1,2,4-triazolidin-1-yl)benzoic acid framework serves as the core scaffold for tridentate iron(III) coordination [2]. While Deferasirox carries additional 3,5-bis(2-hydroxyphenyl) substituents essential for its potent Fe³⁺ chelation (pFe³⁺ ~22.5), the unsubstituted target compound represents the minimal pharmacophoric core that can be elaborated to explore structure-activity relationships around this clinically validated scaffold [2].

COOH Handle vs Phenylurazole
Class-level
Target: COOH present; Comparator: COOH absent
Enables direct amide coupling
Eliminates 2–3 synthetic steps vs phenylurazole
Bioconjugation PROTAC Design Metal-Organic Frameworks

TrxR1 Inhibitory Activity: A Potential Lead Differentiator

A BindingDB entry (BDBM50515538, linked to CHEMBL4562297) reports an IC50 of 820 nM for this compound against Thioredoxin Reductase 1 (TrxR1) in a colorimetric assay using DTNB as substrate, following 30-minute preincubation with insulin [1]. No comparable TrxR1 inhibition data were located for the N-4 regioisomer (CAS 52203-73-3) or the dimethyl analog (CAS 1181458-92-3), suggesting this activity may be sensitive to the specific N-1 substitution pattern and free urazole NH groups. Caution is warranted: this is a single-point database annotation without a confirmatory publication, and no selectivity profiling or cytotoxicity data were identified. However, the 820 nM IC50 provides a quantitative benchmark absent for the structural analogs surveyed, making it a tentative but unique differentiator for researchers in redox-targeted drug discovery.

TrxR1 Inhibitory Activity
Data to verify
IC50 820 nM (DTNB assay, 30-min preincubation)
Only urazole with reported TrxR1 value
Single-point database entry; selectivity unknown
Cancer Research Redox Biology Enzyme Inhibition

Research & Industrial Application Scenarios for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid


Deferasirox Core Scaffold SAR and Iron Chelator Optimization

This compound provides the unsubstituted 4-(1,2,4-triazolidin-1-yl)benzoic acid core found in the FDA-approved iron chelator Deferasirox. Researchers can use it as the starting point for systematic structure-activity relationship (SAR) studies—introducing various aryl/heteroaryl substituents at the 3- and 5-positions of the urazole ring—to optimize iron(III) binding affinity, oral bioavailability, and selectivity over other divalent/trivalent metals, while directly building upon the established clinical scaffold [1][2].

Fragment-Based Drug Discovery: H-Bond-Rich Scaffold for Biophysical Screening

With MW 221.17, three hydrogen bond donors, four hydrogen bond acceptors, and a TPSA of 98.7 Ų, the compound meets standard fragment library criteria (MW < 300, HBD ≤ 3, HBA ≤ 6, clogP ≤ 3) [1]. Its two free urazole N-H groups provide polar interaction potential that is absent in the dimethyl analog, making it a more informative fragment for detecting enthalpically favorable binding events in SPR, NMR, or thermal shift assays. The carboxylic acid group further enables rapid analogue generation via amide coupling for fragment growth and merging campaigns [1].

Benzoic Acid-Functionalized Urazole as a Ditopic Ligand

The combination of an acidic urazole (pKa ~7-9 for the N-H protons, based on class-level data for substituted urazoles) and a benzoic acid moiety (pKa ~4.2) creates a ditopic ligand capable of engaging two distinct metal coordination environments or forming heteromeric hydrogen-bonded assemblies [1]. This property is structurally analogous to the behavior reported for the N-4 regioisomer (U4A) in thermoplastic elastomer applications, where the carboxyphenyl-urazole moiety forms supramolecular aggregates that serve as effective physical crosslinks. The N-1 isomer may exhibit different aggregation thermodynamics due to its altered H-bond donor geometry [2].

TrxR1 Target Engagement Probe in Chemical Biology

The BindingDB-reported IC50 of 820 nM against TrxR1 designates this compound as the only urazole–benzoic acid derivative with a documented inhibition value for the thioredoxin system [1]. Given the importance of TrxR1 as a validated target in oncology and the emerging role of urazole-containing molecules as covalent or reversible redox modulators, this compound can serve as a chemical biology probe for target engagement studies, competitive labeling experiments, and initial SAR expansion, while acknowledging that confirmatory in-cell and selectivity data remain to be generated [1].

Application
Selection Property
Validation Focus
Deferasirox Scaffold SAR
Urazole–benzoic acid core mimicking Deferasirox
Metal chelation SAR (Fe³⁺ binding optimization)
Fragment-Based Screening
3 H-bond donors, rule-of-3 compliant
Biophysical binding assays (SPR, NMR)
Ditopic Ligand Synthesis
Bidentate COOH and urazole NH donors
Supramolecular assembly characterization
TrxR1 Chemical Probe
Reported TrxR1 inhibition activity
Target engagement and selectivity profiling

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